1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
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Overview
Description
1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a bromobenzyl group and an ethylbenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine typically involves the reaction of piperazine with 4-bromobenzyl chloride and 4-ethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine
- 1-(4-methylbenzyl)-4-(4-ethylbenzyl)piperazine
- 1-(4-fluorobenzyl)-4-(4-ethylbenzyl)piperazine
Uniqueness
1-(4-bromobenzyl)-4-(4-ethylbenzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
Properties
Molecular Formula |
C20H25BrN2 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3 |
InChI Key |
IUJIURWHXRMQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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